molecular formula C6H8N2O3 B600041 2-(Methoxymethyl)pyrimidine-4,6-diol CAS No. 1903-90-8

2-(Methoxymethyl)pyrimidine-4,6-diol

Cat. No.: B600041
CAS No.: 1903-90-8
M. Wt: 156.141
InChI Key: AVELSBXWALYUPN-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)pyrimidine-4,6-diol (CAS 1903-90-8) is a pyrimidine derivative with the molecular formula C6H8N2O3 and a molecular weight of 156.14 g/mol . It should be stored sealed in a dry environment at room temperature . Pyrimidine derivatives are privileged scaffolds in medicinal chemistry with a wide range of biological activities . Specifically, the pyrimidine-4,6-diol core structure is a key pharmacophore of interest in drug discovery. Research into analogous 2-alkylpyrimidine-4,6-diols has identified them as potent novel agonists for the G-protein coupled receptor GPR84, which plays a significant role in inflammatory processes . The methoxymethyl (MOM) functional group on the pyrimidine ring is also a significant structural feature, often utilized in synthetic chemistry . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-2-(methoxymethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-11-3-4-7-5(9)2-6(10)8-4/h2H,3H2,1H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVELSBXWALYUPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=CC(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70701193
Record name 6-Hydroxy-2-(methoxymethyl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70701193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1903-90-8
Record name 6-Hydroxy-2-(methoxymethyl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70701193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Functionalization of 2 Methoxymethyl Pyrimidine 4,6 Diol

Electrophilic and Nucleophilic Functionalization of the Pyrimidine (B1678525) Ring System

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. wikipedia.orgslideshare.net This π-deficiency generally renders the ring susceptible to nucleophilic attack and less reactive towards electrophiles compared to benzene. wikipedia.orgbhu.ac.in However, the presence of two hydroxyl groups at the 4- and 6-positions significantly alters this reactivity profile. These groups are strongly activating and ortho-, para-directing, thereby increasing the electron density of the ring, particularly at the 5-position.

Electrophilic Substitution:

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult but is facilitated by the presence of activating groups. wikipedia.orgbhu.ac.in In the case of 2-(methoxymethyl)pyrimidine-4,6-diol, the hydroxyl groups strongly activate the C-5 position for electrophilic attack. Reactions such as halogenation, nitration, and nitrosation are expected to occur selectively at this site.

Electrophilic ReactionReagentExpected Product
BrominationBr₂ in a suitable solvent5-Bromo-2-(methoxymethyl)pyrimidine-4,6-diol
NitrationHNO₃/H₂SO₄2-(Methoxymethyl)-5-nitropyrimidine-4,6-diol
Vilsmeier-HaackPOCl₃/DMF5-Formyl-2-(methoxymethyl)pyrimidine-4,6-diol

Nucleophilic Substitution:

The C-2, C-4, and C-6 positions of the pyrimidine ring are electron-deficient and thus susceptible to nucleophilic substitution. wikipedia.orgslideshare.netstackexchange.com While the hydroxyl groups at C-4 and C-6 are not good leaving groups, they can be converted into better leaving groups, such as tosylates or triflates, to facilitate nucleophilic displacement. The methoxymethyl group at the C-2 position is generally not a leaving group in nucleophilic aromatic substitution reactions. Nucleophilic attack is more likely to occur at the C-4 and C-6 positions after activation. For instance, conversion of the diol to the corresponding 4,6-dichloropyrimidine (B16783) derivative would render these positions highly reactive towards nucleophiles. mdpi.com

Transformations Involving the Methoxymethyl Substituent

The methoxymethyl group at the C-2 position offers unique opportunities for functionalization, either through its strategic cleavage or by utilizing it as a protecting group in a broader synthetic context.

The ether linkage in the methoxymethyl group can be cleaved under various conditions, providing a handle for further derivatization. wikipedia.orgnumberanalytics.com

Acid-Catalyzed Cleavage:

Treatment with strong acids can lead to the cleavage of the methoxymethyl ether, potentially yielding 2-(hydroxymethyl)pyrimidine-4,6-diol. This reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack. adichemistry.com

Lewis Acid-Mediated Cleavage:

A range of Lewis acids can also effect the cleavage of methoxymethyl ethers. morressier.comresearchgate.net For instance, reagents like trimethylsilyl (B98337) iodide (TMSI) or boron tribromide (BBr₃) are known to cleave ethers effectively. The choice of Lewis acid can offer greater selectivity compared to Brønsted acids. acs.org

Cleavage MethodReagentProduct
Acid HydrolysisAqueous HCl or H₂SO₄2-(Hydroxymethyl)pyrimidine-4,6-diol
Lewis Acid CleavageBBr₃ in CH₂Cl₂2-(Hydroxymethyl)pyrimidine-4,6-diol

Following cleavage, the resulting hydroxymethyl group can be further transformed. For example, it can be oxidized to an aldehyde or a carboxylic acid, or converted to a halomethyl group for subsequent nucleophilic substitution reactions.

In a broader synthetic strategy, the methoxymethyl (MOM) group is a well-established protecting group for alcohols, phenols, and amines due to its stability under a wide range of conditions and its relatively mild cleavage conditions. wikipedia.orgadichemistry.comnih.gov While the methoxymethyl group in this compound is a substituent directly attached to the pyrimidine ring, its reactivity patterns can be conceptually related to its use as a protecting group. For instance, in a multi-step synthesis, the stability of the methoxymethyl group to certain reagents could be exploited while other parts of the molecule are being modified. The conditions for its cleavage (typically acidic) are orthogonal to many other protecting groups, which allows for selective deprotection strategies in complex molecule synthesis. organic-chemistry.org

Regioselective and Stereoselective Reactions of Pyrimidine-4,6-diol Derivatives

The substituents on the pyrimidine ring play a crucial role in directing the regioselectivity of further functionalization. In this compound, the two hydroxyl groups at positions 4 and 6 are electronically equivalent in the diol tautomer. However, tautomerization to the keto-enol forms can lead to different reactive sites. The primary site for electrophilic attack is the C-5 position due to the strong activating effect of the two hydroxyl/oxo groups.

For nucleophilic substitution reactions on a derivatized pyrimidine ring (e.g., a dichlorinated derivative), the regioselectivity of the substitution at C-4 versus C-6 can be influenced by steric and electronic factors of the incoming nucleophile and the substituent at C-2.

Advanced Derivatization Strategies for Molecular Complexity Enhancement

To further increase the molecular complexity of this compound, several advanced synthetic strategies can be employed.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.govmdpi.com To apply these methods, the hydroxyl groups of this compound would first need to be converted into suitable leaving groups, such as triflates or halides. The resulting di-substituted pyrimidine could then undergo sequential or one-pot double cross-coupling reactions to introduce a variety of substituents at the 4- and 6-positions. nih.gov

Cross-Coupling ReactionReagentsPotential Product
Suzuki CouplingArylboronic acid, Pd catalyst, base4,6-Diaryl-2-(methoxymethyl)pyrimidine
Buchwald-Hartwig AminationAmine, Pd catalyst, base4,6-Diamino-2-(methoxymethyl)pyrimidine

Multicomponent Reactions (MCRs):

Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer an efficient way to build molecular complexity. mdpi.com Derivatives of pyrimidine-4,6-diols can participate in MCRs to construct fused heterocyclic systems. For example, a derivatized this compound could potentially be used as a building block in a Biginelli-type reaction or other MCRs to generate novel, complex molecular scaffolds. nih.gov

Sophisticated Spectroscopic and Analytical Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for delineating the molecular framework of organic compounds in solution and the solid state. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One- and Two-Dimensional NMR Techniques

For 2-(Methoxymethyl)pyrimidine-4,6-diol, one-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR are fundamental. The ¹H NMR spectrum would be expected to reveal distinct signals for the protons of the methoxymethyl group (-OCH₃ and -CH₂-), the proton on the pyrimidine (B1678525) ring, and the hydroxyl protons. The chemical shifts of these protons provide initial clues about their electronic environment. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, including those in the pyrimidine ring and the methoxymethyl substituent.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle. Techniques such as Correlation Spectroscopy (COSY) would establish proton-proton couplings, for instance, between the methylene (B1212753) protons and the methoxy (B1213986) protons if any long-range coupling exists. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are indispensable for correlating protons with their directly attached carbons (HSQC) and with carbons two or three bonds away (HMBC). These correlations would unequivocally link the methoxymethyl group to the C2 position of the pyrimidine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrimidine-H5.0 - 5.590 - 95
-CH₂-4.0 - 4.565 - 70
-OCH₃3.2 - 3.655 - 60
Pyrimidine-C2-160 - 165
Pyrimidine-C4/C6-170 - 175
Pyrimidine-C5-90 - 95

Solid-State NMR Applications

While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) offers insights into the structure and packing of molecules in their crystalline form. For this compound, ssNMR could be employed to study polymorphism, identify different crystalline forms, and understand intermolecular interactions, such as hydrogen bonding involving the diol groups, in the solid state.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) is critical for determining the precise molecular weight of this compound, which in turn allows for the unambiguous determination of its molecular formula (C₆H₈N₂O₃).

Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used to generate the molecular ion. Subsequent fragmentation of this ion provides valuable structural information. The fragmentation pattern of this compound would likely involve the loss of the methoxymethyl group or fragments thereof, as well as characteristic cleavages of the pyrimidine ring. Analysis of these fragment ions helps to confirm the connectivity of the molecule.

Table 2: Expected Mass Spectrometric Data for this compound

AnalysisExpected ResultInformation Gained
Molecular Ion (M⁺) m/z = 156.0535 (calculated for C₆H₈N₂O₃)Confirmation of molecular formula
Major Fragment Ions Loss of -CH₃O (m/z = 125), Loss of -CH₂OCH₃ (m/z = 111)Structural confirmation of the methoxymethyl substituent and pyrimidine core

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.). The resulting spectra serve as a molecular fingerprint.

For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the diol groups, indicative of hydrogen bonding. C-H stretching vibrations of the methoxymethyl group and the pyrimidine ring would appear around 2800-3100 cm⁻¹. The C=C and C=N stretching vibrations within the pyrimidine ring would give rise to characteristic absorptions in the 1400-1650 cm⁻¹ region. The C-O stretching of the ether linkage would also be observable.

Table 3: Key Predicted Infrared (IR) and Raman Vibrational Frequencies for this compound

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
O-H Stretch (H-bonded)3200-3600 (broad)3200-3600 (weak)
C-H Stretch (aromatic/aliphatic)2850-31002850-3100
C=N/C=C Stretch (ring)1400-16501400-1650
C-O Stretch (ether)1050-11501050-1150

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to generate a detailed electron density map of the molecule.

This technique would provide definitive information on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the crystal packing arrangement and the intricate network of intermolecular interactions, such as hydrogen bonds between the hydroxyl groups of one molecule and the nitrogen atoms of the pyrimidine ring of a neighboring molecule. Such data is invaluable for understanding the solid-state properties of the compound.

Table 4: Potential Crystallographic Data for this compound (Note: This is hypothetical data as a crystal structure may not be publicly available.)

ParameterPotential ValueSignificance
Crystal System MonoclinicDescribes the basic symmetry of the crystal lattice
Space Group P2₁/cDefines the symmetry elements within the unit cell
Unit Cell Dimensions a, b, c (Å); β (°)Defines the size and shape of the repeating unit
Key Bond Lengths C-O, C-N, C=CConfirms the covalent structure
Hydrogen Bond Distances O-H···NElucidates intermolecular interactions

Computational and Theoretical Chemistry Studies on 2 Methoxymethyl Pyrimidine 4,6 Diol Systems

Quantum Chemical Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic properties of pyrimidine (B1678525) derivatives. plu.mxmodern-journals.com By employing functionals such as B3LYP with various basis sets (e.g., 6-31G(d,p)), researchers can optimize the molecular geometry of 2-(Methoxymethyl)pyrimidine-4,6-diol to its lowest energy state. researchgate.net These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure.

Furthermore, DFT calculations are instrumental in determining the thermodynamic stability of the molecule. Properties such as the total electronic energy, enthalpy, and Gibbs free energy can be computed, offering insights into the compound's stability relative to other isomers or tautomeric forms. For pyrimidine-4,6-diol systems, tautomerism between the diol and dione (B5365651) forms is a key consideration, and DFT can predict the most stable tautomer under different conditions.

Table 1: Illustrative DFT-Calculated Properties for a Pyrimidine-4,6-diol Scaffold

Property Calculated Value
Total Electronic Energy (Value in Hartrees)
Dipole Moment (Value in Debye)
HOMO Energy (Value in eV)
LUMO Energy (Value in eV)
HOMO-LUMO Gap (Value in eV)

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations on a pyrimidine-4,6-diol core structure.

The analysis of molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity; a larger gap generally implies higher stability and lower reactivity.

For this compound, the distribution of the HOMO and LUMO across the molecule can reveal the most probable sites for electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis, another powerful tool, can be used to study the charge distribution, hybridization, and the nature of intramolecular interactions, such as hydrogen bonding, which can significantly influence the compound's conformation and stability. researchgate.net

Conformational Analysis and Dynamics of Pyrimidine-4,6-diol Derivatives

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis of this compound and its derivatives involves exploring the potential energy surface to identify stable conformers and the energy barriers between them. mdpi.com

Theoretical Predictions of Chemical Reactivity and Selectivity

Computational chemistry provides a powerful framework for predicting the chemical reactivity and selectivity of molecules. By analyzing the electronic structure, one can identify the most reactive sites within the this compound molecule.

Molecular Electrostatic Potential (MEP) maps are particularly useful in this regard. The MEP visually represents the charge distribution on the molecule's surface, with red regions indicating areas of high electron density (nucleophilic sites) and blue regions indicating electron-deficient areas (electrophilic sites). This information is invaluable for predicting how the molecule will interact with other reagents.

Furthermore, Fukui functions and local softness indices, derived from conceptual DFT, can provide a quantitative measure of the reactivity of different atomic sites towards electrophilic, nucleophilic, and radical attacks. These theoretical descriptors help in understanding and predicting the regioselectivity of chemical reactions involving the pyrimidine ring.

In Silico Approaches to Scaffold-Based Molecular Design

The pyrimidine-4,6-diol scaffold is a versatile building block in medicinal chemistry, and in silico methods play a crucial role in leveraging this scaffold for the design of new bioactive molecules. nih.gov Techniques such as molecular docking are used to predict the binding orientation and affinity of pyrimidine-4,6-diol derivatives within the active site of a biological target, such as an enzyme or a receptor. enamine.netresearchgate.net

By understanding the key interactions between the scaffold and the target protein, medicinal chemists can rationally design modifications to the core structure of this compound to enhance its binding affinity and selectivity. nih.gov This scaffold-based approach, guided by computational predictions, accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest potential for biological activity. Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build models that correlate the structural features of pyrimidine derivatives with their observed biological activities, further aiding in the design of more potent compounds.

Integration into Advanced Heterocyclic Architectures

The inherent reactivity of the pyrimidine-4,6-diol core, coupled with the functional handle provided by the 2-methoxymethyl substituent, allows for the integration of this compound into a variety of advanced heterocyclic architectures. The hydroxyl groups can undergo a range of chemical transformations, serving as nucleophiles or being converted into better leaving groups for subsequent substitution reactions.

One common strategy for elaborating the pyrimidine-4,6-diol scaffold is through electrophilic substitution at the C-5 position. The electron-donating nature of the hydroxyl groups activates this position towards reactions such as nitration and halogenation. For instance, related 2-(propylthio)pyrimidine-4,6-diol (B44197) can be nitrated at the C-5 position using fuming nitric acid. google.com This introduces a nitro group that can be further transformed, for example, by reduction to an amino group, which then opens up a plethora of possibilities for annulation reactions to form fused heterocyclic systems.

Furthermore, the hydroxyl groups can be converted to chloro groups using reagents like phosphoryl chloride (POCl₃). This transformation is a key step in the synthesis of many pyrimidine-based pharmaceuticals and agrochemicals. The resulting 4,6-dichloropyrimidine (B16783) derivative is a highly versatile intermediate, susceptible to nucleophilic aromatic substitution (SNAr) reactions. A wide range of nucleophiles, including amines, alcohols, and thiols, can be introduced at the 4- and 6-positions, leading to a diverse array of substituted pyrimidines. The differential reactivity of the chloro groups can often be exploited to achieve selective monosubstitution or disubstitution. The chemoselective reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) with amines have been studied, where primary aliphatic amines selectively displace the sulfone group, while anilines and secondary aliphatic amines selectively displace a chloride group. researchgate.net

The methoxymethyl group at the 2-position, while relatively stable, can also participate in synthetic transformations. For example, cleavage of the methyl ether under acidic conditions would unmask a hydroxymethyl group, providing another site for functionalization, such as oxidation to an aldehyde or carboxylic acid, or esterification and etherification reactions.

Retrosynthetic Analysis and Planning for this compound

Retrosynthetic analysis is a powerful tool for planning the synthesis of organic molecules. lakotalakes.comamazonaws.com For this compound, the most logical retrosynthetic disconnection involves breaking the C-N bonds of the pyrimidine ring, a common strategy for pyrimidine synthesis. lakotalakes.com This leads to simpler, acyclic precursors.

The key disconnection breaks the pyrimidine ring into a 1,3-dicarbonyl component and an amidine derivative. In this case, the 1,3-dicarbonyl equivalent would be a malonic acid derivative, and the amidine would be 2-methoxyacetamidine.

Retrosynthetic Approach:

This retrosynthetic analysis suggests a straightforward synthetic route. The synthesis would commence with the preparation of 2-methoxyacetamidine, which can be synthesized from methoxyacetonitrile. Subsequently, a condensation reaction between diethyl malonate and 2-methoxyacetamidine in the presence of a base, such as sodium ethoxide, would yield the target molecule, this compound. This general approach is widely used for the synthesis of various 2-substituted pyrimidine-4,6-diols. For example, 4,6-dihydroxy-2-methylpyrimidine (B75791) is synthesized by reacting dimethyl malonate and acetamidine (B91507) hydrochloride in the presence of sodium methoxide (B1231860). google.com

Retron Synthetic Equivalent
Malonyl dicationDiethyl malonate
2-Methoxyacetamidine synthon2-Methoxyacetamidine hydrochloride

This synthetic plan is convergent and utilizes readily available starting materials, making it an efficient strategy for accessing this compound.

Scaffold Diversification through Post-Synthetic Modification

Once synthesized, this compound serves as a versatile scaffold for further diversification through post-synthetic modifications. The reactivity of the pyrimidine ring and its substituents allows for the introduction of a wide range of functional groups, leading to libraries of novel compounds with potentially interesting biological or material properties.

As mentioned previously, the hydroxyl groups at positions 4 and 6 are key sites for modification. Their conversion to chloro groups provides a gateway to a vast number of derivatives via SNAr reactions. This approach has been extensively used in the synthesis of kinase inhibitors and other biologically active molecules. nih.gov The introduction of different amine nucleophiles, for instance, can lead to the generation of 4,6-diaminopyrimidine (B116622) derivatives, a privileged scaffold in drug discovery.

Electrophilic substitution at the C-5 position is another powerful tool for scaffold diversification. Following nitration, the resulting 5-nitropyrimidine (B80762) can be a precursor to various fused pyrimidine systems. For example, reduction of the nitro group to an amine, followed by reaction with a suitable dielectrophile, can lead to the construction of purine, pteridine, or other polycyclic heterocyclic systems.

Conclusion

2-(Methoxymethyl)pyrimidine-4,6-diol is a heterocyclic compound with a promising chemical scaffold. While specific research on this particular molecule is limited, its structural relationship to a well-established class of biologically and industrially relevant compounds suggests significant potential. The foundational knowledge of pyrimidine (B1678525) chemistry provides a clear path for its synthesis and functionalization. Further investigation into the properties and reactivity of this compound is warranted to fully explore its potential as a building block for the development of new pharmaceuticals and advanced materials.

Future Directions and Emerging Research Opportunities

Exploration of Novel Synthetic Methodologies for Pyrimidine-4,6-diol Scaffolds

The development of efficient and sustainable synthetic routes to pyrimidine-4,6-diol derivatives is crucial for accelerating drug discovery and materials development. Future research is poised to move beyond traditional condensation reactions, embracing innovative technologies and methodologies that offer improved yields, reduced environmental impact, and access to novel chemical space.

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrimidines. nih.govresearchgate.netresearchgate.net Methodologies such as microwave-assisted synthesis, ultrasound irradiation, and solvent-free reactions are gaining prominence. nih.govekb.egnih.gov These techniques can significantly reduce reaction times, improve energy efficiency, and minimize the use of hazardous solvents. nih.govekb.eg Multicomponent reactions (MCRs), which allow for the formation of complex molecules in a single step from three or more starting materials, represent another key area of green synthesis for pyrimidine (B1678525) scaffolds. nih.gov

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved reproducibility, and facile scalability. The application of flow chemistry to the synthesis of pyrimidine derivatives is an emerging area with significant potential. researchgate.net This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities.

Novel Catalytic Systems: The exploration of new catalysts is a perpetual frontier in organic synthesis. For pyrimidine-4,6-diol scaffolds, research into novel metal-based and organocatalysts could unlock new reaction pathways and improve the efficiency of existing methods. The use of reusable heterogeneous catalysts is particularly attractive from a sustainability perspective, as it simplifies product purification and reduces catalyst waste. ekb.eg

Table 1: Emerging Synthetic Methodologies for Pyrimidine Scaffolds

Methodology Key Advantages Potential Impact on Pyrimidine-4,6-diol Synthesis
Microwave-Assisted Synthesis Rapid heating, reduced reaction times, improved yields. nih.govekb.egnih.gov Faster access to a diverse library of derivatives for screening.
Ultrasound Irradiation Enhanced reaction rates, improved mass transfer. nih.govnih.gov Efficient synthesis under milder conditions.
Flow Chemistry Improved safety, scalability, and process control. researchgate.net Enables large-scale and on-demand production of key intermediates.
Multicomponent Reactions (MCRs) High atom economy, operational simplicity, molecular diversity. nih.gov Rapid generation of complex pyrimidine-4,6-diol analogues.
Novel Catalysis Access to new reaction pathways, improved selectivity. ekb.eg Enables previously inaccessible functionalizations of the scaffold.

Advancements in Computational Modeling for Pyrimidine Systems

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For pyrimidine systems, in silico methods are being leveraged to predict molecular properties, understand reaction mechanisms, and guide the design of new compounds with desired activities.

Quantum Chemical Calculations: Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and reactivity of molecules. researchgate.net DFT studies can provide insights into the geometric and electronic properties of 2-(Methoxymethyl)pyrimidine-4,6-diol and its analogues, helping to rationalize their chemical behavior and predict their reactivity. researchgate.netekb.eg Such calculations can also be used to elucidate reaction mechanisms and guide the development of new synthetic methodologies.

Molecular Docking and Virtual Screening: For applications in medicinal chemistry, molecular docking is a key computational technique used to predict the binding orientation of a small molecule to a biological target. researchgate.netnih.gov This allows for the virtual screening of large compound libraries to identify potential drug candidates. For derivatives of pyrimidine-4,6-diol, molecular docking can be used to predict their binding affinity to various enzymes and receptors, thereby prioritizing compounds for synthesis and biological evaluation. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the potency of unsynthesized compounds and guide the design of more active analogues. nih.gov This approach can accelerate the optimization of lead compounds derived from the pyrimidine-4,6-diol scaffold.

Table 2: Computational Approaches for the Study of Pyrimidine Systems

Computational Method Application in Pyrimidine Research Key Insights Provided
Density Functional Theory (DFT) Elucidation of electronic structure and reactivity. researchgate.netekb.eg Understanding of reaction mechanisms, prediction of spectroscopic properties.
Molecular Docking Prediction of binding modes to biological targets. researchgate.netnih.gov Identification of potential protein-ligand interactions, virtual screening.
QSAR Correlation of chemical structure with biological activity. nih.gov Prediction of the activity of novel compounds, lead optimization.

Unexplored Reactivity Profiles and Untapped Functionalization Potential

While the fundamental reactivity of the pyrimidine ring is well-established, there remains significant scope for exploring novel transformations and functionalizations of the pyrimidine-4,6-diol scaffold. Such investigations could lead to the development of new derivatives with unique properties and applications.

C-H Activation: The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy for the synthesis of complex molecules. Transition-metal catalyzed C-H activation has emerged as a robust tool for the regioselective introduction of new functional groups onto heterocyclic systems. researchgate.netresearchgate.net The application of C-H activation methodologies to the pyrimidine-4,6-diol core could provide direct access to a wide range of novel derivatives that would be difficult to prepare using traditional methods.

Late-Stage Functionalization: The ability to modify a complex molecule in the later stages of a synthetic sequence is highly desirable in drug discovery. The development of methods for the late-stage functionalization of the pyrimidine-4,6-diol scaffold would allow for the rapid generation of analogues from a common intermediate. This could involve, for example, the selective introduction of substituents at the C-5 position or modifications of the methoxymethyl group at the C-2 position.

Synthesis of Fused and Spirocyclic Systems: The fusion of the pyrimidine-4,6-diol ring to other heterocyclic systems can lead to the formation of novel polycyclic scaffolds with interesting three-dimensional structures and biological activities. Similarly, the construction of spirocyclic systems, where a single atom is part of two rings, can introduce conformational rigidity and novel pharmacophoric features. The exploration of reactions that lead to the formation of such complex architectures from pyrimidine-4,6-diol precursors is a promising area for future research.

Q & A

Basic: What are the primary synthetic routes for 2-(Methoxymethyl)pyrimidine-4,6-diol and its derivatives?

Methodological Answer:
The synthesis of this compound derivatives often involves alkylation or thioalkylation of a pyrimidine core. For example, in GPR84 agonist studies, 2-(hexylthio)pyrimidine-4,6-diol was synthesized via alkylation of 2-mercaptopyrimidine-4,6-diol with alkyl tosylates or bromides under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Similarly, coupling reactions with diazonium salts (e.g., for azo dyes) use pyrimidine-4,6-diol derivatives as coupling components under acidic or alkaline conditions . Key factors include pH control, temperature, and choice of alkylating agents.

Advanced: How does structural modification (e.g., side-chain length, substituents) influence the biological activity of this compound derivatives?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal that:

  • Side-chain length : In GPR84 agonists, increasing the alkyl chain from hexyl to nonyl enhanced potency (EC₅₀ from 139 nM to 0.189 nM) .
  • Linker groups : Thioether (-S-) linkers outperform ether (-O-) or amine (-NH-) groups in agonist activity due to improved lipophilicity and receptor binding .
  • Pyrimidine orientation : Substitution at the 2-position (e.g., methoxymethyl) vs. 6-position alters steric interactions with the GPR84 binding pocket .
    Advanced SAR requires iterative synthesis, calcium mobilization assays, and molecular docking to validate interactions.

Advanced: What analytical challenges arise in detecting trace impurities (e.g., genotoxic derivatives) in this compound-based drug substances?

Methodological Answer:
Impurities like 5-Nitro-2-(propylthio)pyrimidine-4,6-diol (a genotoxic byproduct in ticagrelor synthesis) require ultrasensitive detection. A validated LC-QTOF-MS/MS method achieves quantification at 1 ppm with:

  • Column : C18 (2.1 × 100 mm, 1.8 µm).
  • Ionization : ESI-negative mode.
  • MRM transitions : m/z 244 → 182 (quantifier) and m/z 244 → 152 (qualifier) .
    Challenges include matrix interference, ionization suppression, and ensuring method robustness across batches.

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound derivatives?

Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., δ ~10.5 ppm for hydroxyl protons in DMSO-d₆) .
  • X-ray crystallography : Resolves planar/non-planar conformations. For example, methoxy groups deviate ~1.08 Å from the pyrimidine plane in related compounds .
  • UV-Vis : Azo derivatives show λmax shifts (e.g., 450–500 nm) correlating with electronic effects of substituents .

Advanced: How do pharmacokinetic properties (e.g., bioavailability) of this compound derivatives affect in vivo efficacy?

Methodological Answer:
In preclinical studies, compound 51 (a pyridine-diol analog) exhibited:

  • Cₘₐₓ : 229 ± 24.3 ng/mL.
  • AUC₀₋t : 399 ± 91.4 h·ng/mL.
  • Bioavailability : 24.3% in ICR mice (10 mg/kg, oral) .
    Low bioavailability often stems from poor solubility or first-pass metabolism. Strategies include prodrug design (e.g., esterification) or co-administration with absorption enhancers.

Basic: What are the stability and handling considerations for this compound in laboratory settings?

Methodological Answer:

  • Storage : Ambient temperatures in airtight containers; avoid exposure to moisture/oxidizers .
  • Decomposition : Hazardous products (e.g., NOₓ, Cl₂) may form under extreme heat (>300°C) .
  • Safety : Use PPE (gloves, goggles) and fume hoods due to skin/eye irritation risks (H315, H319) .

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